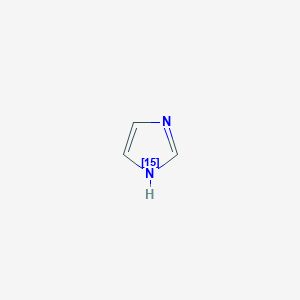

1H-Imidazole-1-15N

Description

Properties

Molecular Formula |

C3H4N2 |

|---|---|

Molecular Weight |

69.07 g/mol |

IUPAC Name |

(115N)1H-imidazole |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1 |

InChI Key |

RAXXELZNTBOGNW-AZXPZELESA-N |

Isomeric SMILES |

C1=CN=C[15NH]1 |

Canonical SMILES |

C1=CN=CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 15n Labeled Imidazole Derivatives

Isotopic Precursor Strategies for Imidazole (B134444) Ring Construction

The foundational approach to synthesizing ¹⁵N-labeled imidazoles involves the incorporation of the isotope during the construction of the heterocyclic ring itself. This is achieved by utilizing commercially available and cost-effective ¹⁵N-enriched starting materials.

Utilization of ¹⁵N-Enriched Ammonia (B1221849) and Ammonium (B1175870) Salts in Heterocyclic Synthesis

A prominent and widely employed strategy for the synthesis of ¹⁵N-labeled imidazoles is the use of ¹⁵N-enriched ammonia or its corresponding ammonium salts. These serve as the nitrogen source during the cyclization reaction to form the imidazole core. For instance, the synthesis of doubly labeled [¹⁵N₂]imidazole is commonly achieved through a one-pot reaction involving glyoxal, formaldehyde, and ¹⁵N-ammonium chloride (¹⁵NH₄Cl). duke.edu In this reaction, both nitrogen atoms of the resulting imidazole ring originate from the enriched ammonium salt.

The reaction conditions can be optimized to improve yields. For example, maintaining an acidic medium by adding a catalytic amount of acid can prevent the formation of polymeric impurities and lead to yields of around 50%. duke.edu The versatility of this method is further demonstrated by its application in the synthesis of substituted imidazoles, such as 2-methyl[¹⁵N₂]imidazole, which can be prepared with a high yield (90%) from the reaction of glyoxal, acetaldehyde, and ¹⁵NH₄Cl in the presence of potassium carbonate. duke.edu

Application of ¹⁵N-Labeled Nitric Acid in Regioselective Nitration Reactions of Imidazoles

While the direct construction of the imidazole ring with ¹⁵N precursors is a common strategy, ¹⁵N isotopes can also be introduced into a pre-existing imidazole scaffold through functional group modification. One such method is nitration using ¹⁵N-labeled nitric acid. This approach is particularly useful for introducing a ¹⁵N-labeled nitro group, which can then be a handle for further synthetic transformations.

A practical method for this involves the use of sodium ¹⁵N-nitrate (Na¹⁵NO₃) in the presence of sulfuric acid (H₂SO₄), which generates ¹⁵N-labeled nitric acid (in situ). duke.edu This mixture has been successfully employed for the nitration of 2-methyl[¹⁵N₂]imidazole, yielding the corresponding nitro derivative with the ¹⁵N isotope incorporated into the nitro substituent. duke.edu This method provides a regioselective way to introduce a ¹⁵N label onto the imidazole ring system, separate from the nitrogen atoms of the core heterocycle.

Multicomponent Reaction (MCR) Approaches for ¹⁵N Incorporation into Imidazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. The Debus-Radziszewski imidazole synthesis is a classic example of an MCR that can be adapted for the synthesis of ¹⁵N-labeled imidazoles. organic-chemistry.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

By substituting conventional ammonia with a ¹⁵N-labeled source, such as ¹⁵N-ammonium acetate (B1210297) (¹⁵NH₄OAc), it is possible to incorporate the ¹⁵N isotope directly into the imidazole ring. While specific examples detailing the use of ¹⁵N-labeled precursors in the Debus-Radziszewski synthesis are not extensively documented in readily available literature, the fundamental principle of the reaction allows for this isotopic substitution. The versatility of MCRs in accommodating various aldehydes and dicarbonyl compounds would, in principle, allow for the synthesis of a diverse library of ¹⁵N-labeled imidazole derivatives. nih.govnih.gov

Regioselective ¹⁵N Labeling Techniques for Imidazole

Beyond the general incorporation of ¹⁵N into the imidazole ring, the ability to selectively label a specific nitrogen atom is crucial for many applications, such as detailed NMR spectroscopic studies of protein-ligand interactions or reaction mechanism investigations.

Synthesis of 1H-Imidazole-1-¹⁵N and other Monosubstituted ¹⁵N-Labeled Imidazoles

The regioselective synthesis of imidazoles labeled at a single, specific nitrogen atom, such as 1H-Imidazole-1-¹⁵N, presents a greater synthetic challenge than the preparation of multiply labeled analogues. Direct and unambiguous methods for the preparation of 1H-Imidazole-1-¹⁵N are not prominently reported. However, general principles of imidazole synthesis can be adapted to achieve this goal.

One potential strategy involves a stepwise construction of the imidazole ring using a ¹⁵N-labeled amine as one of the nitrogen sources. For instance, a modification of the Debus-Radziszewski synthesis, where one equivalent of ammonia is replaced by a primary amine, affords N-substituted imidazoles. organic-chemistry.org By employing a ¹⁵N-labeled primary amine (R-¹⁵NH₂) in a reaction with a dicarbonyl compound, an aldehyde, and a non-labeled ammonia source, it would be theoretically possible to achieve regioselective labeling at the N-1 position, provided that the reaction kinetics and thermodynamics favor this pathway. The success of such an approach would be highly dependent on the specific reactants and reaction conditions.

Further research into regioselective labeling methodologies is an active area of investigation, with the aim of providing more direct and higher-yielding routes to monosubstituted ¹⁵N-labeled imidazoles.

Preparation of Multi-¹⁵N-Labeled Imidazole Analogues (e.g., [¹⁵N₂]imidazole)

The synthesis of multi-¹⁵N-labeled imidazoles, where all nitrogen atoms in the heterocyclic ring are ¹⁵N, is a more straightforward process. As previously mentioned in section 2.1.1, the reaction of glyoxal, formaldehyde, and ¹⁵N-ammonium chloride is a robust and efficient method for the preparation of [¹⁵N₂]imidazole. duke.edu This one-step synthesis provides the desired product with a high degree of isotopic enrichment, making it suitable for applications where a strong and unambiguous ¹⁵N NMR signal is required.

The resulting [¹⁵N₂]imidazole has been shown to be an excellent candidate for hyperpolarization studies, which can dramatically enhance the NMR signal, making it a promising probe for in vivo pH sensing by magnetic resonance imaging (MRI). duke.edu

Below is a summary of the key synthetic strategies for ¹⁵N-labeled imidazoles discussed in this article:

| Target Compound | Synthetic Strategy | ¹⁵N-Precursor(s) | Key Reactants | Typical Yield |

| [¹⁵N₂]imidazole | Imidazole Ring Construction | ¹⁵NH₄Cl | Glyoxal, Formaldehyde | ~50% |

| 2-Methyl[¹⁵N₂]imidazole | Imidazole Ring Construction | ¹⁵NH₄Cl | Glyoxal, Acetaldehyde | 90% |

| Nitrated 2-Methyl[¹⁵N₂]imidazole | Nitration of Pre-formed Ring | Na¹⁵NO₃ / H₂SO₄ | 2-Methyl[¹⁵N₂]imidazole | - |

| ¹⁵N-Labeled Imidazoles | Multicomponent Reaction | ¹⁵NH₄OAc (inferred) | 1,2-Dicarbonyl, Aldehyde | - |

| [¹⁵N₂]imidazole | Imidazole Ring Construction | ¹⁵NH₄Cl | Glyoxal, Formaldehyde | - |

Advanced Synthetic Strategies for Complex ¹⁵N-Labeled Imidazole Derivatives

The incorporation of the stable nitrogen isotope, ¹⁵N, into imidazole-containing molecules is crucial for a wide range of applications in chemistry, biology, and medicine. Advanced synthetic strategies have been developed to create complex ¹⁵N-labeled imidazole derivatives, enabling detailed mechanistic studies, enhancing analytical sensitivity, and producing novel molecular probes for imaging and sensing.

Synthesis of ¹⁵N-Labeled Imidazole-Containing Probes for Research Applications

The synthesis of ¹⁵N-labeled imidazole derivatives is fundamental to creating sophisticated probes for various research applications, particularly in magnetic resonance imaging (MRI) and spectroscopy. nih.govduke.edu A significant area of development is in the field of hyperpolarization, a process that dramatically enhances the nuclear magnetic resonance (NMR) signal of certain molecules.

One of the most promising applications is the development of pH-sensitive probes. nih.gov The imidazole moiety is particularly well-suited for this purpose due to its pKa of approximately 7.0, which is within the physiological range. nih.govduke.edu The protonation state of the imidazole ring's nitrogen atoms changes around this pH, leading to a measurable shift in the ¹⁵N NMR signal. nih.govacs.org

Researchers have successfully synthesized [¹⁵N₂]imidazole and utilized it as a hyperpolarized probe for in vivo pH sensing. nih.gov The hyperpolarization is achieved through a method known as Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH). duke.eduacs.org This technique can boost the ¹⁵N NMR signal by as much as 146,000-fold, allowing for sensitive detection of pH changes in biological systems, such as tumors. nih.gov The binding of a proton to one of the ¹⁵N sites induces a chemical shift of about 30 ppm, providing a clear marker for pH levels. duke.eduacs.org

The synthesis of these probes can be extended to more complex drug molecules. For instance, [¹⁵N₂]imidazole has been used as a starting material for the synthesis of [¹⁵N₃]nimorazole, a radiosensitizing drug. nih.gov The synthesis involves a two-step process starting with the nitration of the labeled imidazole, followed by alkylation to yield the final product. nih.gov Such labeled compounds are invaluable for studying drug metabolism and mechanism of action. The use of ¹⁵N labeling also aids in determining the specific site of molecular interactions, such as alkylation, by analyzing coupling constants in NMR spectra. researchgate.net

| Probe Name | Precursor | Labeling | Application | Key Finding |

| [¹⁵N₂]imidazole | Glyoxal, ammonia-¹⁵N | Both nitrogen atoms of the imidazole ring are ¹⁵N labeled. | Hyperpolarized pH sensor for in vivo imaging. nih.govduke.edu | Achieves up to 146,000-fold signal enhancement via SABRE-SHEATH; ¹⁵N chemical shift changes by ~30 ppm upon protonation at physiological pH. nih.govacs.org |

| [¹⁵N₃]Nimorazole | [¹⁵N₂]imidazole, H¹⁵NO₃ | Two nitrogen atoms in the imidazole ring and one in the nitro group are ¹⁵N labeled. | Labeled radiosensitizing drug for mechanistic studies. nih.gov | Synthesized in two steps (nitration and alkylation) from a labeled imidazole precursor with a 20% yield for the final step. nih.gov |

Isotopic Exchange Methods for Direct Nitrogen Incorporation into Imidazole Backbones

While de novo synthesis from labeled precursors is a common strategy, methods for the direct isotopic exchange of ¹⁴N for ¹⁵N in pre-existing imidazole backbones are highly valuable. nih.gov These "late-stage" labeling techniques avoid the need for multi-step synthesis, allowing for the direct conversion of complex molecules, such as pharmaceuticals and natural products, into their ¹⁵N-labeled isotopologues. nih.govnih.gov

A recently developed method facilitates this direct ¹⁴N → ¹⁵N isotopic exchange for a variety of aromatic nitrogen heterocycles, including imidazole derivatives. nih.gov This transformation proceeds under mild conditions and provides high chemical and isotopic yields. The key steps of this process are:

Activation : The heteroaromatic substrate is activated by triflylation (reaction with triflic anhydride) of a ring nitrogen atom.

Ring-Opening/Ring-Closure : The activated intermediate undergoes a ring-opening and ring-closure sequence mediated by a ¹⁵N-labeled nucleophile, such as ¹⁵N-aspartate diester. This sequence is known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) process.

Elimination : A key ¹⁵N-succinyl intermediate is formed, which then undergoes an elimination reaction to release the ¹⁵N-isotopically labeled heterocycle. nih.gov

This method leverages a readily available ¹⁵N source and can be applied to a diverse library of complex molecules. nih.gov While this specific methodology has been demonstrated broadly for N-heteroaromatics, analogous ring-opening and ring-closing strategies have been established for other systems like pyridines, which are converted to Zincke imine intermediates before recyclization with a ¹⁵N source like ¹⁵NH₄Cl. chemrxiv.org These approaches represent a significant advancement in isotopic labeling, enabling rapid access to ¹⁵N-enriched compounds for high-sensitivity magnetic resonance experiments and metabolic studies. nih.gov

| Method | Key Reagents | Mechanism | Applicability |

| Aspartate-Mediated Exchange | 1. Triflic anhydride (B1165640) (Tf₂O)2. ¹⁵N-Aspartate diester | Activation via N-triflylation followed by an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) process. nih.gov | A range of nitrogen heteroaromatics, including complex and drug-like molecules, under mild conditions. nih.gov |

| Zincke Imine Intermediate (Analogous Pyridine (B92270) Method) | 1. 2,4-Dinitrochlorobenzene2. ¹⁵NH₄Cl | Ring-opening to a Zincke imine intermediate followed by ring-closure with a ¹⁵N source. chemrxiv.org | Various substituted pyridines, including complex pharmaceuticals. chemrxiv.org |

Advanced Spectroscopic Characterization of 1h Imidazole 1 15n and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 15N-Labeled Imidazoles

The selective incorporation of the 15N isotope into the imidazole (B134444) ring serves as a powerful tool for detailed structural and dynamic analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the low natural abundance (0.37%) and poor receptivity of the 15N nucleus, isotopic labeling is often essential for acquiring high-quality NMR data in a reasonable timeframe. researchgate.net 15N NMR is particularly advantageous because its chemical shifts are spread over a wide range and are highly sensitive to the local electronic environment, including the presence or absence of a directly bonded proton. nih.govnih.gov This sensitivity makes 15N NMR an invaluable method for probing subtle changes in molecular structure, bonding, and intermolecular interactions. researchgate.netresearchgate.net

The 15N NMR chemical shifts of the two nitrogen atoms in the imidazole ring are distinct and highly dependent on their electronic environment and protonation state. The doubly bonded, sp2-hybridized nitrogen is referred to as the "pyridine-like" nitrogen, while the singly bonded, protonated nitrogen is termed the "pyrrole-like" nitrogen. researchgate.net In a neutral imidazole molecule, the pyridine-like nitrogen is significantly less shielded and resonates at a much lower field (higher ppm value) compared to the pyrrole-like nitrogen. researchgate.net This difference, typically in the range of 60-80 ppm, is a direct reflection of the differing electron densities at the two nitrogen centers. researchgate.net

Protonation of the imidazole ring, which occurs at the pyridine-like nitrogen, induces substantial changes in the 15N chemical shifts. rsc.orgnih.gov Upon protonation, the distinction between the two nitrogen atoms is reduced, and their chemical shifts become more similar as they exist in a rapidly exchanging, symmetrically protonated imidazolium (B1220033) cation. acs.org This protonation event leads to a significant downfield shift for the pyrrole-like nitrogen and an upfield shift for the pyridine-like nitrogen, resulting in an averaging of their chemical environments. rsc.org The precise chemical shift values are sensitive to factors such as pH, solvent, and temperature, which influence the protonation equilibrium. acs.orgacs.org The analysis of these pH-dependent shifts allows for the determination of the pKa values of histidine residues in large proteins. acs.org

| Nitrogen Type | State | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| Pyrrole-like (N-H) | Neutral | 160 - 185 | nih.govresearchgate.net |

| Pyridine-like (N=) | Neutral | 230 - 260 | science-and-fun.de |

| N/A | Protonated (Cation) | ~200 (averaged) | rsc.org |

In N-unsubstituted imidazoles, a proton can reside on either of the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This process, known as prototropic tautomerism, is often rapid on the NMR timescale, resulting in a single, time-averaged signal for each chemically equivalent position in the molecule. nih.govbeilstein-journals.org However, the high sensitivity of 15N chemical shifts to the bonding environment makes 15N NMR an exceptional technique for studying this equilibrium. researchgate.netnih.gov

Because the chemical shift difference between a protonated "pyrrole-like" nitrogen and an unprotonated "pyridine-like" nitrogen is substantial (often around 100 ppm), the observed 15N chemical shift provides a direct measure of the relative populations of the two tautomers. nih.govresearchgate.net By comparing the observed shifts with those of model compounds where the tautomerism is "locked" by N-methylation, researchers can quantitatively determine the tautomeric ratio. beilstein-journals.orgresearchgate.net For instance, in solution, 1H-benzimidazole exists as a 1:1 mixture of its two tautomers, resulting in averaged signals. nih.gov The ability to directly observe and quantify tautomeric populations is crucial for understanding the reactivity and biological function of imidazole-containing molecules. nih.gov

The 15N chemical shifts in imidazole are profoundly affected by hydrogen bonding. acs.orgacs.org The formation of a hydrogen bond at the pyridine-like nitrogen atom generally causes a significant downfield shift (to higher ppm), indicative of deshielding. stackexchange.com This deshielding effect arises from the withdrawal of electron density from the nitrogen atom as its lone pair interacts with a hydrogen bond donor. acs.org The magnitude of this shift correlates with the strength of the hydrogen bond; stronger hydrogen bonds lead to greater deshielding and larger downfield shifts. nih.govbiorxiv.org

This phenomenon has been extensively used to study intermolecular interactions in various systems. For example, in the influenza A M2 protein channel, the formation of imidazole-imidazolium hydrogen bonds between histidine residues is critical for proton conductance. nih.govbiorxiv.org 15N NMR studies have provided direct evidence for these hydrogen bonds by observing the characteristic downfield shifts of the involved nitrogen nuclei. nih.govbiorxiv.org Similarly, changes in solvent polarity and the hydrogen-bonding capability of the solvent can alter the 15N chemical shifts, providing insights into the solvation shell surrounding the imidazole ring. acs.orgsemanticscholar.org Solid-state 15N NMR has also been employed to investigate hydrogen bonding in crystalline imidazole, where strong N-H···N interactions create infinite chains of molecules. nih.gov

While chemical shifts provide information about the electronic environment, spin-spin coupling constants (SSCCs or J-couplings) offer unambiguous, through-bond information about molecular connectivity and structure. nih.gov The analysis of one-bond (1J) and long-range (nJ) coupling constants involving 15N is a definitive method for structural elucidation, especially in cases where chemical shift data alone may be ambiguous. researchgate.netnih.gov

The measurement of direct, one-bond coupling constants, specifically 1J(15N,1H) and 1J(15N,13C), is a cornerstone of structural analysis in 15N-labeled imidazoles. nih.gov The presence of a 1J(15N,1H) coupling provides direct proof of a covalent bond between a nitrogen and a hydrogen atom. Its typical magnitude in a pyrrole-like N-H bond is around 90-100 Hz. nih.gov This coupling is invaluable for distinguishing between tautomers, as only the protonated nitrogen will exhibit this large one-bond coupling to the attached proton. nih.gov

Similarly, 1J(15N,13C) coupling constants provide crucial information about the N-C bond. researchgate.netnih.gov The magnitude of 1J(15N,13C) is related to the hybridization and s-character of the bond. researchgate.netrubingroup.org These couplings can be used to confirm assignments and to probe changes in bonding upon metal coordination or other interactions. figshare.com For example, a 1J(15N,13C) value of approximately 20 Hz was observed for the C-N bond in 13C,15N-labeled urea. nih.gov Heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are often used to measure these coupling constants, even at natural abundance, providing a powerful tool for confirming the molecular framework. japsonline.comresearchgate.net

| Coupling Constant | Bond Type | Typical Magnitude (Hz) | Reference |

|---|---|---|---|

| 1J(15N,1H) | Pyrrole-like N-H | 90 - 100 | nih.gov |

| 1J(15N,13C) | Amide/Urea C-N | 14 - 20 | nih.gov |

Spin-Spin Coupling Constants (SSCCs) Involving 15N Nuclei in Imidazole

Utilization of Long-Range (nJ > 1) 1H-15N and 13C-15N Coupling for Connectivity Determination

Long-range heteronuclear coupling constants between ¹⁵N and both ¹H (ⁿJ(¹⁵N,¹H)) and ¹³C (ⁿJ(¹⁵N,¹³C)), where 'n' represents the number of bonds separating the coupled nuclei and is greater than one, are powerful tools for unambiguously establishing molecular connectivity and stereochemistry in nitrogen-containing heterocyclic compounds like 1H-Imidazole-1-¹⁵N. nih.gov The selective incorporation of a ¹⁵N isotope significantly enhances the utility of NMR methods by introducing these additional spin-spin coupling interactions, which provide through-bond connectivity information that is often inaccessible from chemical shifts alone. nih.gov

The measurement of these long-range couplings is particularly valuable in distinguishing between isomers and determining the site of substitution or fusion in complex heterocyclic systems. For instance, the pattern of observed ⁿJ(¹H,¹⁵N) couplings can definitively establish the mode of fusion between an azole and an azine ring. nih.gov In the context of 1H-Imidazole-1-¹⁵N, the magnitudes of two-bond (²J) and three-bond (³J) couplings are particularly informative. For example, the ²J(¹⁵N1, H2) and ³J(¹⁵N1, H5) couplings provide clear evidence of the connectivity pathway involving the N1 nitrogen.

Modern NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are routinely used to detect these long-range correlations. researchgate.net Modified J-HMBC 2D methods have been developed to accurately determine the values of these small coupling constants without interference from ¹H-¹H J-modulation effects. nii.ac.jp The analysis of these couplings in ¹⁵N-labeled compounds provides a simple and efficient method for direct structural studies. nih.gov

Table 1: Representative Long-Range ¹H-¹⁵N Coupling Constants in Imidazole Derivatives.

| Coupling | Value (Hz) |

|---|---|

| ²J(¹⁵N1, H2) | 10-12 |

| ³J(¹⁵N1, H5) | ~2 |

| ²J(¹⁵N3, H2) | ~15 |

| ²J(¹⁵N3, H4) | 5-7 |

Note: Values are approximate and can vary based on substitution and solvent conditions.

Solid-State ¹⁵N NMR Spectroscopy of Crystalline Imidazoles

Solid-state ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of crystalline imidazoles, including 1H-Imidazole-1-¹⁵N. In the solid state, the anisotropic interactions that are averaged out in solution provide detailed information about the local electronic environment, intermolecular interactions, and molecular motion.

Investigation of Crystalline Environments and Molecular Dynamics

In the solid state, the ¹⁵N NMR spectrum of imidazole typically displays two distinct resonances corresponding to the >NH (pyrrole-like) and =N- (pyridine-like) nitrogen atoms. znaturforsch.com The precise chemical shifts of these nitrogens are highly sensitive to the crystalline packing and the presence of polymorphism. One- and two-dimensional ¹⁵N exchange CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR studies on crystalline imidazole have revealed magnetization exchange between the two nitrogen sites. nih.gov This exchange is driven by proton transfer and provides insights into the dynamics of the intermolecular N-H···N hydrogen bonds. nih.gov The rate of this exchange can be quantified, offering a window into the molecular dynamics within the crystal lattice. nih.gov

Probing Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

¹⁵N solid-state NMR is particularly powerful for probing non-covalent interactions such as hydrogen and halogen bonds, which are crucial in the crystal engineering of imidazole-based materials. acs.orgresearchgate.net The ¹⁵N chemical shifts are highly sensitive to the formation of hydrogen bonds. znaturforsch.com A correlation has been established between the difference in the isotropic chemical shifts of the >NH and =N- nitrogens and the length of the intermolecular N-H···N hydrogen bond. znaturforsch.com As the hydrogen bond length decreases, this difference in chemical shifts changes in a predictable manner. znaturforsch.com

Similarly, halogen bonding interactions, where a halogen atom acts as an electrophilic species, can be effectively studied using ¹⁵N NMR. acs.org Slight differences in the ¹⁵N chemical shifts can be ascribed to variations in the strength of halogen bonds in different crystalline environments. acs.org

Table 2: Effect of Hydrogen Bond Length on ¹⁵N Isotropic Chemical Shifts in Crystalline Imidazoles.

| Compound | R(N···H) (Å) | δ(>NH) (ppm) | δ(=N-) (ppm) | Δδ (ppm) |

|---|---|---|---|---|

| Imidazole | 1.86 | 175.0 | 205.0 | 30.0 |

| 4-Nitroimidazole | 1.80 | 170.0 | 215.0 | 45.0 |

| 4,5-Dichloroimidazole | 1.92 | 180.0 | 200.0 | 20.0 |

Note: Data is illustrative, based on trends reported in the literature. znaturforsch.com

¹⁵N Chemical Shift Anisotropy (CSA) Studies in Imidazole Systems

The ¹⁵N chemical shift is an anisotropic interaction, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. In solid-state NMR, this anisotropy can be measured and is described by the chemical shift anisotropy (CSA) tensor. The principal values of the CSA tensor provide detailed information about the electronic structure and symmetry of the nitrogen environment. acs.org

For imidazole systems, the ¹⁵N CSA is particularly sensitive to protonation state and hydrogen bonding. acs.org Studies on crystalline histidine, which contains an imidazole ring, have shown that the principal values of the ¹⁵N chemical shift tensors can be used to systematically study changes in hydrogen bonds. acs.org For instance, a correlation has been found between the δ₂₂ tensor element and the hydrogen bond length for cationic imidazole rings. acs.org As the hydrogen bond distance decreases, the δ₂₂ value shifts downfield. acs.org This makes ¹⁵N CSA a sensitive probe of the geometry of hydrogen bonds in crystalline imidazoles.

Table 3: Representative ¹⁵N Chemical Shift Anisotropy Principal Values for Imidazole Nitrogens.

| Nitrogen Site | δ₁₁ (ppm) | δ₂₂ (ppm) | δ₃₃ (ppm) | Span (Ω) (ppm) | Skew (κ) |

|---|---|---|---|---|---|

| >NH | 250 | 200 | 75 | 175 | 0.2 |

| =N- | 350 | 250 | 25 | 325 | -0.1 |

Note: Values are representative and can be influenced by the specific crystalline environment.

Advanced NMR Techniques Enhanced by ¹⁵N Labeling

The introduction of a ¹⁵N label into the imidazole ring opens the door to a variety of advanced NMR experiments that provide deeper insights into molecular structure and dynamics. These techniques often rely on the transfer of magnetization between ¹⁵N and other nuclei, such as ¹H and ¹³C.

Heteronuclear Correlation (HETCOR) Spectroscopy for ¹H-¹⁵N and ¹³C-¹⁵N Correlations

Two-dimensional Heteronuclear Correlation (HETCOR) spectroscopy is a powerful method for establishing correlations between heteronuclei that are connected through bonds. In the context of 1H-Imidazole-1-¹⁵N, ¹H-¹⁵N and ¹³C-¹⁵N HETCOR experiments are invaluable for resonance assignment and structural elucidation.

The ¹H-¹⁵N HETCOR spectrum reveals correlations between nitrogen atoms and the protons that are either directly attached or in close spatial proximity. In the solid state, this technique can be used to study the dynamics of proton exchange between the two nitrogen atoms in the imidazole ring. acs.org For example, at low temperatures, distinct correlations for the rigid imidazole molecules can be observed, while at higher temperatures, the exchange becomes faster, leading to averaged signals. acs.org

The ¹³C-¹⁵N HETCOR experiment provides direct evidence of the C-N bond connectivity within the imidazole ring. While the efficiency of magnetization transfer between these two low-gamma nuclei can be low, techniques have been developed to obtain these correlation spectra. nih.gov These experiments are crucial for assigning the carbon and nitrogen resonances unambiguously, especially in complex derivatives of imidazole.

Table 4: Expected HETCOR Correlations for 1H-Imidazole-1-¹⁵N.

| Experiment | Correlating Nuclei | Expected Cross-Peaks |

|---|---|---|

| ¹H-¹⁵N HETCOR | ¹H, ¹⁵N | N1-H1, N1-H2, N1-H5, N3-H2, N3-H4 |

| ¹³C-¹⁵N HETCOR | ¹³C, ¹⁵N | N1-C2, N1-C5, N3-C2, N3-C4 |

Note: The observation of long-range correlations depends on the specific experimental parameters used.

Dynamic Nuclear Polarization (DNP)-Enhanced ¹⁵N NMR for Sensitivity Enhancement

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation, yet it suffers from inherently low sensitivity, particularly for nuclei like ¹⁵N which have a low gyromagnetic ratio and low natural abundance. Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances NMR signal intensities by transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins of the target molecule. bruker.combridge12.com This is achieved by irradiating the sample with microwaves at or near the electron paramagnetic resonance (EPR) frequency at cryogenic temperatures (typically around 100 K). bruker.combridge12.com

For ¹⁵N-labeled compounds like 1H-Imidazole-1-¹⁵N, DNP can provide signal enhancements of several orders of magnitude, making otherwise infeasible experiments possible. bruker.combridge12.com The process involves preparing the ¹⁵N-labeled imidazole sample in a glassy solvent matrix containing a biradical, such as AMUPol. nih.govmdpi.com Upon microwave irradiation, the electron polarization is transferred to the surrounding nuclei, which then propagates to the ¹⁵N nucleus of the imidazole ring. This substantial increase in polarization can reduce experiment times from days to hours or even minutes, and enables the detection of low concentrations of the labeled molecule. nih.gov

DNP-enhanced solid-state NMR (ssNMR) has been successfully applied to study ¹⁵N-labeled biomolecules within cells. For instance, researchers have quantified the intracellular concentration of ¹⁵N-labeled drugs in human cells, achieving detection limits in the picomole range. nih.gov In a study on JLat T cells, a DNP enhancement of 46-fold was measured for ¹⁵N amide resonances, demonstrating the technique's utility in complex biological systems. mdpi.com While direct DNP studies on 1H-Imidazole-1-¹⁵N are not extensively documented, the principles and successes with other ¹⁵N-labeled molecules, including those with nitroimidazole moieties, highlight the immense potential for sensitivity enhancement in studying imidazole-containing systems. ismrm.org

Table 1: Key Parameters in DNP-Enhanced ¹⁵N NMR

| Parameter | Description | Typical Value/Condition | Reference |

| Polarizing Agent | Stable biradical that serves as the source of high electron spin polarization. | AMUPol, TEMPOL | nih.govmdpi.com |

| Temperature | Cryogenic temperatures are required to increase electron polarization and reduce relaxation. | ~100 K | bruker.com |

| Microwave Frequency | Corresponds to the EPR frequency of the polarizing agent at the given magnetic field. | e.g., 197.674 GHz at 7.05 T | mdpi.com |

| Magnetic Field | High-field NMR spectrometers are used. | 7.05 T, 9.4 T, etc. | nih.govmdpi.com |

| Signal Enhancement | The factor by which the NMR signal is increased compared to the thermal equilibrium signal. | Can exceed 100-fold | bruker.com |

Signal Amplification by Reversible Exchange (SABRE-SHEATH) in ¹⁵N NMR Applications

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that enhances NMR signals without the need for cryogenic temperatures or expensive DNP hardware. SABRE utilizes parahydrogen (p-H₂), the nuclear spin isomer of H₂ with anti-parallel spins, as the source of polarization. The spin order from p-H₂ is transferred to a target molecule, such as 1H-Imidazole-1-¹⁵N, via a temporary binding interaction with an iridium catalyst. whiterose.ac.uk

A particularly effective variant for heteronuclei is Signal Amplification by Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH). This method is performed in a low magnetic field environment (microtesla range), which facilitates efficient polarization transfer to ¹⁵N nuclei. acs.orgacs.org For imidazole doubly labeled with ¹⁵N (imidazole-¹⁵N₂), SABRE-SHEATH has been shown to produce remarkable ¹⁵N NMR signal enhancements of approximately 2000-fold at a magnetic field of 9.4 T. acs.orgnih.govduke.edu This level of enhancement transforms ¹⁵N NMR from a sensitivity-limited technique into a powerful tool for real-time sensing applications.

One of the key applications of hyperpolarized ¹⁵N-imidazole is as a pH sensor. The ¹⁵N chemical shift of imidazole is highly sensitive to protonation, changing by about 30 ppm upon proton binding at its pKa of ~7.0. acs.orgduke.edu By hyperpolarizing imidazole-¹⁵N₂ with SABRE-SHEATH, researchers can rapidly acquire ¹⁵N NMR spectra and precisely measure pH in the physiologically relevant range. acs.org More recently, SABRE-SHEATH has been used to hyperpolarize ¹⁵N₂-imidazole for use as a sensor for zinc ions (Zn²⁺), achieving an extraordinary signal enhancement of 45,700-fold and enabling the detection of Zn²⁺ at millimolar concentrations. rsc.orgnih.gov

Table 2: SABRE-SHEATH Hyperpolarization of ¹⁵N-Labeled Imidazole

| Parameter | Value | Conditions | Reference |

| Substrate | Imidazole-¹⁵N₂ | ~0.1 M in methanol:aqueous buffer (~1:1) | acs.orgnih.gov |

| Signal Enhancement (ε¹⁵N) | ~2000-fold | 9.4 T, ~50% parahydrogen | acs.orgnih.gov |

| Signal Enhancement (ε¹⁵N) | 45,700-fold | 1.4 T, optimized conditions | rsc.orgnih.gov |

| ¹⁵N Polarization (P¹⁵N) | ~2.15% | 1.4 T, optimized conditions | rsc.orgnih.gov |

| Catalyst | [IrCl(COD)(IMes)] | ~4 mM | acs.orgnih.gov |

| Magnetic Transfer Field (B_T) | < 0.1 µT | For optimal polarization transfer | acs.org |

| Optimal Temperature | >340 K | In aqueous medium | nih.gov |

Mass Spectrometry (MS) Applications with ¹⁵N Labeling

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like 1H-Imidazole-1-¹⁵N. HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This precision allows for the unambiguous confirmation of the molecular formula of the synthesized ¹⁵N-labeled imidazole by comparing the experimentally measured exact mass with the theoretically calculated mass.

Furthermore, HRMS is crucial for determining the isotopic purity of the labeled compound. By analyzing the isotopic pattern in the mass spectrum, one can quantify the incorporation of the ¹⁵N isotope. For a molecule containing one nitrogen atom, the unlabeled species will have a monoisotopic peak at mass M, while the fully labeled 1H-Imidazole-1-¹⁵N will have its monoisotopic peak at M+1. The relative intensities of the M and M+1 peaks directly correlate to the isotopic enrichment of the sample. This is a critical quality control step to ensure that the label has been incorporated efficiently and to validate the compound for use in subsequent tracer studies. nih.gov

Mechanistic Pathway Tracing using ¹⁵N Tracers in MS Analysis

The incorporation of a ¹⁵N label into the imidazole ring transforms it into a powerful tracer for elucidating reaction mechanisms and metabolic pathways. wikipedia.org By introducing 1H-Imidazole-1-¹⁵N into a chemical or biological system, its fate can be followed by tracking the ¹⁵N atom using mass spectrometry. frontiersin.org As the labeled imidazole participates in reactions, the ¹⁵N atom is incorporated into various intermediates and final products.

MS analysis, often coupled with a separation technique like liquid chromatography (LC-MS), can then be used to identify these ¹⁵N-containing species. The mass of any metabolite or product derived from the imidazole nitrogen will be shifted by +1 Da for each incorporated ¹⁵N atom. This mass shift provides a clear and unambiguous signature, allowing researchers to map the flow of the nitrogen atom through complex networks. nih.gov This approach has been widely used in metabolic studies with other ¹⁵N-labeled compounds, such as amino acids, to trace their conversion into other metabolites in cell cultures. nih.gov The same principle allows for the detailed investigation of reaction mechanisms, where the position of the label in the products can reveal information about bond-breaking and bond-forming steps.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Spatial Imaging of ¹⁵N-Labeled Cells in Research

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive imaging technique that provides elemental and molecular information from the outermost monolayers of a sample. nist.govphi.com In ToF-SIMS, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. These ions are then analyzed in a time-of-flight mass spectrometer, which generates a full mass spectrum for each pixel of the analyzed area. phi.comcarleton.edu

This technique is particularly well-suited for imaging the subcellular distribution of isotopically labeled molecules. nih.gov If cells are cultured with a ¹⁵N-labeled precursor, such as a derivative of 1H-Imidazole-1-¹⁵N that gets incorporated into cellular components, ToF-SIMS can be used to map the location of the ¹⁵N label within the cell. The high spatial resolution of ToF-SIMS (down to ~2 µm or better) allows for the visualization of the label's distribution in different cellular compartments. nih.gov

The detection of ¹⁵N is often accomplished by monitoring specific nitrogen-containing secondary ion fragments, such as CN⁻. The unlabeled cells will show a strong signal at m/z 26 (¹²C¹⁴N⁻), while cells that have incorporated the label will show a distinct signal at m/z 27 (¹²C¹⁵N⁻). By mapping the intensity of the m/z 27 signal across the sample, a detailed image of the spatial distribution of the ¹⁵N-labeled compound can be generated. nih.gov This provides valuable insights into cellular uptake, metabolism, and localization of imidazole-containing molecules in biological research. nih.gov

Infrared (IR) and Raman Spectroscopy for ¹⁵N-Labeled Imidazoles

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that probe the molecular vibrations of a compound. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds between them. Isotopic substitution, such as replacing ¹⁴N with ¹⁵N in the imidazole ring, alters the reduced mass of the vibrating groups containing the nitrogen atom. This mass change leads to predictable shifts in the vibrational frequencies.

Specifically, vibrational modes that involve significant motion of the nitrogen atom will exhibit a downward frequency shift (a red-shift) upon ¹⁵N substitution. This isotopic shift provides a powerful method for assigning specific vibrational bands in the complex spectra of imidazole and its derivatives. nih.govnih.gov For example, in a study of an imidazole azide (B81097) derivative, the IR spectrum of the ¹⁵N-labeled compound showed a distinct shift in the azide stretching frequency compared to the unlabeled compound, confirming the successful synthesis and aiding in spectral interpretation. researchgate.netacs.org

By comparing the IR and Raman spectra of 1H-Imidazole-1-¹⁵N with its unlabeled counterpart, researchers can definitively identify the N-H bending modes, C-N stretching modes, and ring deformation modes that involve the labeled nitrogen atom. These assignments are crucial for understanding the molecular structure, hydrogen bonding, and interactions of imidazole in various environments. nih.govacs.org

Vibrational Analysis and Isotopic Shifts for Structural and Conformational Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the structural and conformational dynamics of molecules. In the study of heterocyclic compounds like 1H-Imidazole-1-15N, these methods provide detailed insights into the molecular geometry, bonding characteristics, and intermolecular interactions. The strategic substitution of a 14N atom with its heavier isotope, 15N, induces discernible shifts in the vibrational frequencies. These isotopic shifts are not random; they are directly related to the vibrational modes involving the nitrogen atom, thereby offering a precise method for assigning spectral bands and probing the local environment of the nitrogen atom within the imidazole ring.

The analysis of these isotopic shifts is particularly valuable for elucidating the complex vibrational spectra of imidazole and its derivatives. The imidazole molecule, with its C_s point group symmetry, possesses 21 fundamental modes of vibration, which are distributed into 15 in-plane (A') and 6 out-of-plane (A") species. nih.gov The substitution of the N1 nitrogen with a 15N isotope primarily affects the modes in which this atom has significant displacement. By comparing the vibrational spectra of the unlabeled 1H-Imidazole with that of 1H-Imidazole-1-15N, researchers can definitively assign N-H bending, C-N stretching, and ring deformation modes.

Detailed research findings from Raman spectroscopy on crystalline imidazole and its 15N substituted analogs have demonstrated the utility of this approach. The isotopic shifts observed in these studies allow for an unambiguous assignment of rotational and translational modes in the lattice vibrations. aip.org These assignments are further refined and supported by normal coordinate calculations, which provide a theoretical framework for understanding the vibrational dynamics of the molecule.

The magnitude of the isotopic shift for a particular vibrational mode is dependent on the extent of the nitrogen atom's involvement in that motion. Modes with a greater contribution from the N1 atom's movement will exhibit a more significant frequency shift upon isotopic labeling. This principle is instrumental in conformational studies, as changes in the molecular conformation can alter the participation of the nitrogen atom in various vibrational modes, leading to changes in the observed isotopic shifts. For instance, the involvement of the N1 atom in hydrogen bonding will influence the frequencies and isotopic shifts of the N-H bending and C-N stretching vibrations, providing a spectroscopic handle to study these non-covalent interactions.

Below are data tables summarizing typical vibrational modes of imidazole that are sensitive to 15N isotopic substitution at the N1 position. The presented frequencies are representative and serve to illustrate the expected shifts.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for 1H-Imidazole and 1H-Imidazole-1-15N

| Vibrational Mode | 1H-Imidazole (¹⁴N) | 1H-Imidazole-1-¹⁵N | Isotopic Shift (Δν) |

| N-H out-of-plane bend | ~940 | ~930 | ~10 |

| Ring Breathing | ~1240 | ~1235 | ~5 |

| C-N Stretch | ~1325 | ~1315 | ~10 |

| N-H in-plane bend | ~1450 | ~1440 | ~10 |

| Ring Stretch | ~1480 | ~1472 | ~8 |

Note: The frequencies listed are approximate and can vary based on the physical state of the sample (solid, liquid, gas) and the presence of intermolecular interactions.

Table 2: Assignment of Vibrational Modes and the Effect of 15N Isotopic Labeling

| Frequency (cm⁻¹) (¹⁴N) | Frequency (cm⁻¹) (¹⁵N) | Assignment | Character of Mode |

| ~3126 | ~3126 | C-H Stretch | Localized |

| ~1480 | ~1472 | Ring Stretch with significant C-N character | Delocalized |

| ~1450 | ~1440 | N-H in-plane bend | Localized |

| ~1325 | ~1315 | C-N Stretch coupled with C-H bend | Mixed |

| ~1240 | ~1235 | Ring Breathing | Delocalized |

| ~940 | ~930 | N-H out-of-plane bend | Localized |

The data clearly indicates that vibrational modes directly involving the nitrogen atom, such as N-H bending and C-N stretching, exhibit the most significant isotopic shifts. This selective shifting allows for the confident assignment of these bands in the complex vibrational spectrum of imidazole. Furthermore, the study of these shifts in various derivatives of 1H-Imidazole-1-15N can reveal how different substituents and molecular environments influence the structure and conformation of the imidazole ring.

Mechanistic Investigations and Reaction Pathway Elucidation Using 15n Labeled Imidazole

Studies of Organic Reaction Mechanisms

The strategic incorporation of ¹⁵N into the imidazole (B134444) ring has enabled detailed investigations into a variety of organic reaction mechanisms, offering insights that would be difficult to obtain through other means.

The diazo transfer reaction, a fundamental process for converting primary amines to azides, has been a subject of mechanistic scrutiny. The use of ¹⁵N-labeled imidazole derivatives, particularly imidazole-1-sulfonyl azides, has been instrumental in clarifying the reaction pathway. semanticscholar.org Mechanistic studies employing ¹⁵N NMR have definitively shown that the reaction proceeds via a diazo transfer mechanism. acs.orgnih.gov

Research has unambiguously established that the two terminal nitrogen atoms of the imidazole-1-sulfonyl azide (B81097) are transferred to the amine substrate, while the amine's original nitrogen atom is retained in the product. Specifically, experiments using ¹⁵N isotopic labeling have confirmed that the reaction pathway involves a nucleophilic attack at the terminal azide nitrogen of the imidazole-1-sulfonyl azide derivative. organic-chemistry.org This level of detail in understanding the connectivity and fate of nitrogen atoms during the reaction is a direct result of ¹⁵N labeling studies.

While other diazo-transfer reagents exist, imidazole-1-sulfonyl azide hydrogen sulfate offers considerable advantages in terms of stability, cost, and ease of use. semanticscholar.orgacs.org The synthesis of ¹⁵N-labeled p-toluene sulfonyl azide has further provided insights into the reaction mechanism and expanded the potential for producing labeled compounds. organic-chemistry.org It is worth noting that while site-specifically ¹⁵N-labeled aromatic azides can be synthesized through methods like nitrosation, the synthesis of both aromatic and aliphatic azides through diazo-transfer reactions often results in an isotopomeric mixture. acs.orgnih.gov

Table 1: Key Findings from ¹⁵N Labeling in Diazo Transfer Reactions

| Finding | Method of Confirmation | Significance |

|---|---|---|

| Reaction proceeds via a diazo transfer mechanism. | ¹⁵N NMR mechanistic studies. acs.orgnih.gov | Confirms the fundamental pathway of the reaction. |

| Two terminal nitrogen atoms of the imidazole-1-sulfonyl azide are transferred. | Studies with labeled amino acids and imidazole-1-sulfonyl azides. | Elucidates the specific atoms involved in the transfer. |

| Reaction involves nucleophilic attack at the terminal azide nitrogen. | ¹⁵N isotopic labeling studies. organic-chemistry.org | Provides detailed insight into the electronic steps of the mechanism. |

| Imidazole-1-sulfonyl azide hydrogen sulfate is a stable and efficient reagent. | Comparative studies of diazo transfer reagents. semanticscholar.orgacs.org | Offers a practical and advantageous reagent for synthesis. |

Further research is required to provide detailed findings on the use of 1H-Imidazole-1-¹⁵N in the mechanistic studies of photosensitized oxidation of its derivatives.

Further research is required to provide detailed findings on the use of 1H-Imidazole-1-¹⁵N in the investigation of nitration reactions and ANRORC mechanisms.

Further research is required to provide detailed findings on the use of 1H-Imidazole-1-¹⁵N in understanding ring-chain tautomerism and isomerization pathways.

Protonic Conduction Mechanisms in Imidazole-Based Systems

Further research is required to provide detailed findings on the use of 1H-Imidazole-1-¹⁵N in studying protonic conduction mechanisms.

Biochemical Reaction Pathway Tracing in Research Models (excluding clinical human trials)

Further research is required to provide detailed findings on the use of 1H-Imidazole-1-¹⁵N in biochemical reaction pathway tracing in non-human research models.

Table of Compounds

| Compound Name |

|---|

| 1H-Imidazole-1-¹⁵N |

| Imidazole-1-sulfonyl azide |

| Imidazole-1-sulfonyl azide hydrogen sulfate |

Elucidation of Nitrogen Transformation Reactions in Biological Systems

The use of ¹⁵N-labeled compounds is a cornerstone of metabolic research, enabling the detailed mapping of nitrogen transformation pathways. frontiersin.org When organisms are supplied with a ¹⁵N-labeled precursor, the heavy isotope is incorporated into downstream metabolites. By tracking the distribution of ¹⁵N through techniques like mass spectrometry (MS) and NMR spectroscopy, the sequence of biochemical reactions can be determined.

In the context of nitrogen metabolism, ¹⁵N-labeled imidazole can be used to study the pathways of amino acid biosynthesis and degradation, particularly for histidine, which contains an imidazole ring. For instance, in studies of the fungus Neurospora crassa, ¹⁵N NMR spectroscopy of intact mycelia grown in a ¹⁵NH₄Cl medium allowed for the real-time observation of key metabolites in nitrogen metabolism. nih.gov This approach made it possible to identify the amide nitrogen of glutamine, the α-amino nitrogens of glutamate and other amino acids, and the guanidino nitrogens of arginine, showcasing the utility of ¹⁵N labeling in tracing nitrogen flow. nih.gov

The incorporation of ¹⁵N from a labeled source into a metabolite can be quantitatively assessed using mass spectrometry. The number of ¹⁵N atoms incorporated into a molecule results in a predictable increase in its mass-to-charge ratio (m/z). frontiersin.org This allows for the differentiation of labeled from unlabeled molecules and provides insights into the extent of incorporation from a specific precursor.

Table 1: Representative Mass Spectrometry Data for ¹⁵N Incorporation

| Compound | Unlabeled (¹⁴N) m/z | Labeled (¹⁵N) m/z | Mass Shift (Δm/z) | Interpretation |

| Histidine | 155.064 | 157.058 | +2 | Incorporation of two ¹⁵N atoms |

| Glutamine | 146.069 | 148.063 | +2 | Incorporation of two ¹⁵N atoms |

| Arginine | 174.112 | 178.100 | +4 | Incorporation of four ¹⁵N atoms |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data in the table illustrates how the mass shift observed in mass spectrometry can definitively indicate the number of nitrogen atoms incorporated from a labeled source, thereby elucidating the metabolic pathway.

Studies of Enzyme Active Site Dynamics and Proton Transfer Processes

The imidazole side chain of histidine residues is frequently found in the active sites of enzymes, where it plays a crucial role in catalysis, often by acting as a proton donor or acceptor. ¹⁵N-labeling of the imidazole ring provides a direct spectroscopic probe of these processes.

¹⁵N NMR spectroscopy is particularly sensitive to the protonation state of the imidazole nitrogen atoms. The chemical shift of a ¹⁵N nucleus changes significantly upon protonation, providing a clear spectroscopic signature of proton transfer events. acs.orgacs.org For example, the chemical shift of a non-protonated imidazole nitrogen is around 250 ppm, while a protonated nitrogen resonates at approximately 170-180 ppm. acs.org This large chemical shift difference allows for the precise determination of the pKa of histidine residues in proteins and for monitoring proton transfer kinetics. acs.orgacs.org

In a study of histidine side chains, pH-dependent multi-nuclear NMR relaxation was used to determine the kinetics of proton exchange. acs.org It was found that proton exchange with the solvent is mediated by hydronium ions at acidic and neutral pH, while hydroxide-mediated exchange dominates at basic pH. acs.org For histidine residues with a pKa near neutral pH, the proton transfer rates were found to be very fast, approaching the diffusion limit. acs.org

Table 2: ¹⁵N Chemical Shifts of Imidazole-1-¹⁵N in Different Protonation States

| Protonation State | ¹⁵N Chemical Shift (ppm) | pH Range |

| Deprotonated | ~250 | > pKa |

| Protonated | ~170-180 | < pKa |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Furthermore, ¹⁵N-labeled imidazole can be used to investigate the hydrogen-bonding environment within an enzyme's active site. Hydrogen bonding to the imidazole nitrogen atoms influences their electronic environment and, consequently, their ¹⁵N chemical shifts. nih.gov Downfield shifts in the ¹⁵N signal are indicative of hydrogen bond formation. nih.gov This has been instrumental in understanding the catalytic mechanism of enzymes like serine proteases, where the histidine imidazole ring is a key component of the catalytic triad. nih.gov

In studies of designed enzymes, such as Kemp eliminases, the binding of an imidazole-containing molecule (as a substrate analog) to the active site has allowed for the characterization of different active site configurations. nih.gov This provides insights into how enzyme active sites can evolve and adapt to new substrates and catalytic functions.

Computational and Theoretical Approaches to 1h Imidazole 1 15n Systems

Quantum Chemical Calculations for Imidazole (B134444) Nitrogen

Quantum chemical calculations are fundamental to understanding the electronic environment of the nitrogen atoms within the imidazole ring. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and properties related to electron distribution.

Density Functional Theory (DFT) has become a primary tool for studying imidazole systems due to its favorable balance of computational cost and accuracy. nih.gov DFT methods are used to perform geometry optimizations, which locate the minimum energy structure of a molecule, and to calculate various energetic and electronic properties. mdpi.comresearchgate.net

DFT calculations have been employed to investigate the electronic structure of imidazole derivatives, including those coordinated to metal centers like heme. nih.gov In such systems, computations can determine the preferred orientation of the imidazole ligand, revealing that in a vacuum, the NH groups tend to orient towards the heme's propionic groups. nih.gov The energetic differences between various conformations can be quantified, showing how the environment, modeled as a continuum dielectric medium, can alter these preferences. nih.gov Furthermore, DFT is used to explore the deprotonation and binding mechanisms of imidazole on surfaces, such as gold electrodes, by simulating bulk solvation effects with polarized continuum models (PCM). researchgate.net The theory can also be applied to calculate the thermochemical values of different tautomeric forms of imidazole-containing compounds. mdpi.com

| Property Investigated | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Tautomeric Shielding Differences | Not Specified in Abstract | Computed average shielding differences between Nδ1 and Nε2 to analyze tautomeric equilibrium. nih.govnih.gov | nih.govnih.gov |

| Heme-Imidazole Conformations | Not Specified in Abstract | Determined minimum energy conformations and the influence of dielectric medium on orientational preference. nih.gov | nih.gov |

| Reactivity Descriptors | B3LYP/6-311++G(d,p) | Calculated Fukui functions to predict nucleophilic sites and reactivity sequences for substituted imidazoles. researchgate.net | researchgate.net |

| Binding on Gold Surface | Not Specified in Abstract | Modeled deprotonation and binding mechanisms using PCM to simulate solvation. researchgate.net | researchgate.net |

| Geometrical Parameters | B3LYP/6-31G(d,p) | Optimized molecular structures to obtain minimal energy geometries and calculate thermochemical values. mdpi.com | mdpi.com |

Ab initio calculations are critical for the precise determination of NMR parameters, providing a direct link between molecular structure and spectroscopic observables. These methods are particularly valuable for studying the ¹⁵N nuclei in the imidazole ring. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used ab initio technique for calculating nuclear magnetic shielding tensors. rsc.orgmodgraph.co.ukmodgraph.co.uk

Theoretical calculations can accurately predict the significant change in the ¹⁵N isotropic chemical shift (approximately 30 ppm) that occurs upon protonation of an imidazole nitrogen at physiological pH. acs.orgduke.edu This sensitivity makes ¹⁵N-labeled imidazole an excellent candidate for pH sensing. duke.edu DFT-based computations of the average shielding differences between the two nitrogen atoms (Nδ1 and Nε2) in the imidazole ring are used to distinguish between its tautomeric forms. nih.govnih.gov These theoretical values often show closer agreement with experimental solid-state NMR data than canonical values derived from model compounds, highlighting the predictive power of modern computational methods. nih.gov

The principal values of the ¹⁵N chemical shift anisotropy (CSA) tensor and their orientation within the molecular frame can also be determined computationally. acs.org50megs.com Calculations show that the orientation of the tensor components is directly related to the local electronic structure, with the largest component typically lying within the plane of the aromatic ring. acs.org

| Parameter | Tautomer/State | Computed Value (ppm) | Experimental Context | Reference |

|---|---|---|---|---|

| ¹⁵Nδ1 Shielding (σ) | Nδ1-H Form | 105 | Used to determine a chemical shift of 183.5 ppm. nih.gov | nih.gov |

| ¹⁵Nδ1- ¹⁵Nε2 Shielding Difference (Δδ) | Nδ1-H Form | -3 | DFT-computed average shielding difference. nih.gov | nih.gov |

| ¹⁵Nδ1- ¹⁵Nε2 Shielding Difference (Δε) | Nε2-H Form | -14 | DFT-computed average shielding difference. nih.gov | nih.gov |

| Change in ¹⁵N Chemical Shift | Deprotonated vs. Protonated | ~30 | Observed upon proton binding at pKa ~7.0. duke.edu | duke.edu |

Molecular Dynamics Simulations for Dynamic Processes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecules, providing insights into dynamic processes and intermolecular interactions that are often inaccessible to static quantum chemical methods. rdd.edu.iquobaghdad.edu.iq MD is a powerful tool for studying imidazole in solution, revealing details about its hydration shell and interactions with the solvent. rdd.edu.iqscispace.com

Simulations of imidazole in aqueous solution, often using force fields like OPLS (Optimized Potentials for Liquid Simulations) and water models such as TIP3P, can be used to calculate radial distribution functions (RDFs). rdd.edu.iqscispace.com These RDFs describe the probability of finding a water molecule at a certain distance from the imidazole's nitrogen atoms, characterizing the structure of the surrounding hydration shells. rdd.edu.iq Studies have shown that these hydration shells are stable over certain temperature ranges, though the number and order of water molecules can vary. rdd.edu.iq

MD simulations are also employed to investigate self-assembly processes, which are driven by non-covalent interactions like hydrogen bonding and π–π stacking. acs.orgresearchgate.net In more advanced applications, machine learning-based deep potential molecular dynamics (DPMD) can be used. onsager.cn These models, trained on high-accuracy quantum mechanical data, can simulate large systems over long timescales to study phenomena like the formation of imidazole supramolecular chains, which is crucial for understanding proton transport mechanisms in materials. onsager.cn

Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity in Imidazole Chemistry

Computational methods are extensively used to predict the reactivity of imidazole and its derivatives. By calculating various quantum chemical descriptors, researchers can forecast how and where a molecule is most likely to react. DFT calculations are a cornerstone of this approach, used to determine properties like frontier molecular orbital (HOMO-LUMO) energies and Fukui functions. researchgate.net

These descriptors provide a quantitative measure of local reactivity. For instance, Fukui functions can identify the most nucleophilic or electrophilic sites within the imidazole ring, thereby predicting the regioselectivity of reactions. researchgate.net Studies have shown that for electrophilic attack, the predicted reactivity of substituted imidazoles follows the order: 2-substituted > 5-substituted > 4-substituted. researchgate.net The nature of the substituent group (electron-donating vs. electron-withdrawing) significantly influences the reactivity at the nitrogen atoms. researchgate.net Theoretical investigations have also been applied to atmospheric chemistry, predicting that the reaction of imidazole with the hydroxyl (OH) radical preferentially occurs via addition to the C5 position. rsc.org Such predictions are vital for designing synthetic routes that yield specific isomers with high regioselectivity. rsc.orgrsc.orgacs.org

Modeling of Isotope Effects and Spectroscopic Parameters

Theoretical modeling is essential for understanding and quantifying isotope effects, which are subtle changes in molecular properties and reactivity upon isotopic substitution (e.g., ¹⁴N to ¹⁵N). These effects are particularly important in the study of reaction mechanisms and hydrogen bonding. nih.gov

Computational methods can predict kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs) by calculating the vibrational frequencies of the molecule and its isotopologues. The differences in zero-point vibrational energies (ZPVEs) between the isotopically substituted and unsubstituted molecules are the primary origin of these effects. semanticscholar.org

Advanced Research Applications of 15n Labeled Imidazole Excluding Clinical

Chemical Probes in Biological Research

The unique properties of ¹⁵N-labeled imidazole (B134444) make it an invaluable tool for probing complex biological systems. Its involvement in fundamental biological structures, such as the side chain of the amino acid histidine, places it at the heart of many biochemical processes. smolecule.com

The binding of a ligand to a macromolecule such as a protein or enzyme induces changes in the local chemical environment of the atoms at the binding site. mdpi.com When using ¹⁵N-labeled imidazole or proteins containing ¹⁵N-labeled histidine residues, these changes can be precisely monitored using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments. mdpi.comnih.gov The chemical shifts of the ¹⁵N nuclei are highly sensitive to their electronic surroundings, making them excellent reporters of binding events. mdpi.com

Researchers can titrate a protein solution with a ligand and record a series of ¹H-¹⁵N HSQC spectra. The resulting chemical shift perturbations (CSPs) provide several key pieces of information:

Binding Site Identification: By mapping the residues with significant CSPs onto the protein's 3D structure, the location of the binding site can be identified. acs.org

Affinity Measurement: The magnitude of the chemical shift changes as a function of ligand concentration can be used to determine the dissociation constant (Kd), quantifying the binding affinity. mdpi.com

Structural Changes: Binding-induced conformational changes in the protein can also be inferred from the patterns of chemical shift changes. smolecule.com

This technique, often a core part of fragment-based drug discovery, allows for the screening of small molecule libraries to identify initial hits that bind to a target protein. gu.se The "SAR by NMR" (Structure-Activity Relationship by NMR) approach, for example, identifies weakly binding fragments and uses the structural information from NMR to link them into more potent lead compounds. nih.govacs.org

Table 1: Illustrative ¹⁵N Chemical Shift Perturbations (CSPs) upon Ligand Binding

| Residue/Probe | Free State ¹⁵N Shift (ppm) | Ligand-Bound State ¹⁵N Shift (ppm) | Chemical Shift Perturbation (Δδ ppm) |

| His63 (Active Site) | 175.4 | 182.1 | 6.7 |

| Trp45 (Near Binding Pocket) | 128.2 | 129.5 | 1.3 |

| Gly101 (Distant from Site) | 115.8 | 115.8 | 0.0 |

The imidazole ring of histidine has a pKa of approximately 7.0, meaning it undergoes protonation/deprotonation changes within the physiological pH range. nih.govmdpi.com This property makes imidazole an excellent intrinsic pH sensor. The ¹⁵N NMR chemical shift of the imidazole nitrogen atoms is highly sensitive to this protonation state. nih.govacs.org Upon protonation, the chemical environment of the nitrogen atoms changes significantly, leading to a large change in their observed NMR frequency. nih.gov

Specifically, the binding of a proton to one of the ¹⁵N sites in an imidazole ring can induce a chemical shift change of approximately 30 ppm. nih.govacs.org This substantial and predictable shift allows for precise pH measurements in in vitro samples, such as protein solutions or cell lysates. researchgate.net By adding ¹⁵N-labeled imidazole as an internal probe, researchers can accurately determine the pH of their samples non-invasively. researchgate.net

Recent advancements have combined ¹⁵N-labeled imidazole with hyperpolarization techniques like SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei). nih.govacs.org This method can enhance the ¹⁵N NMR signal by over 100,000-fold, dramatically increasing sensitivity. catalysis.ru This opens the door for ex vivo pH imaging of tissues and potentially even in vivo applications, allowing for the mapping of pH gradients in biological systems, which is crucial for studying pathologies like cancer where metabolic changes lead to altered pH. nih.govcatalysis.ru The large chemical shift dispersion provides high resolution, with the potential to discriminate pH changes as small as 0.1 pH units. acs.org

Table 2: Correlation of ¹⁵N Chemical Shift of Imidazole with pH

| pH | Protonation State | Approximate ¹⁵N Chemical Shift (ppm) |

| 5.0 | Fully Protonated | 200 |

| 7.0 (pKa) | 50% Protonated | 185 |

| 9.0 | Fully Deprotonated | 170 |

Note: The exact chemical shift values can vary based on experimental conditions. nih.gov

Coordination Chemistry and Ligand Design

The imidazole moiety is a fundamental ligand in coordination chemistry and bioinorganic chemistry, most notably as the side chain of histidine residues that coordinate to metal ions in metalloproteins. acs.orgnih.gov The use of ¹⁵N-labeled imidazole provides a direct spectroscopic window into the metal-ligand interface.

¹⁵N NMR and Electron Paramagnetic Resonance (EPR) techniques, such as ESEEM (Electron Spin Echo Envelope Modulation), are powerfully enhanced by ¹⁵N isotopic labeling when studying metal complexes. nih.govnih.gov When ¹⁵N-labeled imidazole binds to a paramagnetic metal center, like Cu(II) or Fe(II), the unpaired electrons of the metal cause large shifts in the ¹⁵N NMR signals (paramagnetic shifts) and influence their relaxation properties. nih.gov

These effects provide rich information:

Confirmation of Coordination: A large paramagnetic shift is a definitive indicator that the imidazole nitrogen is directly coordinated to the metal ion. nih.gov

Nature of the Bond: The magnitude of the shift and the relaxation rates can provide insights into the electronic structure of the metal center and the nature of the metal-nitrogen bond. nih.gov

Ligand Exchange Dynamics: NMR experiments can be used to measure the rates at which imidazole ligands exchange between the coordinated and free states, providing critical information on the lability and stability of the complex.

For example, studies on copper-containing proteins have used ¹⁵N labeling of histidine residues to determine the number of histidines coordinated to the metal ion and to characterize the geometry of the coordination sphere. acs.orgnih.gov This is crucial for understanding the mechanisms of metalloenzymes and designing synthetic mimics.

Table 3: Representative ¹⁵N NMR Data for a Metal-Imidazole Complex

| Species | Metal Ion | ¹⁵N Chemical Shift (ppm) | Linewidth (Hz) | Interpretation |

| Free ¹⁵N-Imidazole | None | 170 | 10 | Diamagnetic reference |

| [Cu(¹⁵N-imidazole)₄]²⁺ | Cu(II) | 450 | 500 | Paramagnetically shifted, indicating direct coordination |

The detailed understanding of metal-imidazole interactions gained from studies with ¹⁵N-labeled compounds informs the rational design of new coordination compounds. cmu.edu By synthesizing polydentate ligands that incorporate one or more ¹⁵N-labeled imidazole rings, chemists can create complexes with tailored properties. cmu.eduresearchgate.net

For instance, researchers have designed and synthesized imidazolate-bridged multinuclear complexes that mimic the active sites of enzymes like superoxide (B77818) dismutase. cmu.edu The ¹⁵N label serves as a crucial spectroscopic marker during the synthesis and characterization of these novel compounds. It allows researchers to:

Verify the intended coordination mode of the imidazole moiety.

Study the electronic communication between metal centers bridged by the imidazolate ligand.

Probe the reactivity of the resulting complex.

This approach facilitates the development of new catalysts, magnetic materials, and therapeutic agents by providing precise control and detailed characterization of the metal coordination environment. mdpi.com

Materials Science Research

The application of ¹⁵N-labeled imidazole extends into materials science, particularly in the characterization of solid-state materials where understanding molecular structure and dynamics is key to function. Solid-state NMR (ssNMR) on ¹⁵N-labeled samples provides information that is often inaccessible by other means.

One area of research is proton conductivity in materials. Crystalline imidazole has been studied as a proton-conducting material, with the hypothesis that protons are transported along its hydrogen-bonding network. acs.org A two-dimensional ¹⁵N exchange ssNMR study using ¹⁵N-labeled imidazole was instrumental in probing the mechanism of this conduction. The experiment demonstrated that proton conduction does not involve the reorientation of the entire imidazole ring, challenging previous models and providing critical data for designing improved proton-conducting materials for applications like fuel cells. acs.org

Furthermore, ¹⁵N labeling is valuable in studying halogen and hydrogen bonding in supramolecular chemistry and crystal engineering. researchgate.net By incorporating ¹⁵N-labeled imidazole into co-crystals or metal-organic frameworks (MOFs), ssNMR can be used to probe the non-covalent interactions that govern the assembly and properties of these materials. The ¹⁵N chemical shift tensor is sensitive to the hydrogen-bonding environment, offering a detailed picture of the material's structure at a molecular level. researchgate.net

Investigations of Protonic Conductors and Fuel Cell Membrane Materials

¹⁵N-labeled imidazole is instrumental in studying the mechanism of proton conduction in solid-state materials, which are crucial for the development of high-temperature proton exchange membrane fuel cells (PEMFCs). Solid-state ¹⁵N NMR studies provide a direct means to probe the local environment and dynamics of the nitrogen atoms within the imidazole ring, which are central to proton transport.

A key hypothesis in proton conduction in crystalline imidazole is the tunneling of protons along the hydrogen-bonding axis. However, a two-dimensional ¹⁵N exchange NMR study of ¹⁵N-labeled imidazole demonstrated that the conduction mechanism does not involve the reorientation of the imidazole ring as suggested by some models. capes.gov.bracs.orgresearchgate.net This highlights the importance of isotopic labeling in elucidating the fundamental steps of charge transport.

In composite materials, such as imidazole-doped cellulose (B213188), ¹⁵N solid-state NMR techniques have been employed to study the structure and proton tautomerism. researchgate.netresearchgate.netacs.orgfu-berlin.de Techniques like ¹H-¹⁵N Heteronuclear Correlation (HETCOR) NMR allow for the assignment of water and cellulose-OH resonances and establish their connectivity with the imidazole nitrogens. researchgate.netacs.orgfu-berlin.deresearchgate.net These studies have shown that at lower temperatures, imidazole is immobile and its proton exchange is slow, while at higher temperatures, a dynamic exchange process occurs. researchgate.netacs.orgfu-berlin.de The tautomerism of imidazole is coupled with proton exchange with water molecules, and the analysis of temperature-dependent spectra reveals a distribution of activation energies for this process. researchgate.netacs.org These findings suggest that imidazole resides in an aqueous phase between cellulose microfibrils, where proton exchange is facilitated by the rapid reorientation of imidazole-water complexes. researchgate.netacs.org

Similarly, in nanocrystalline cellulose doped with ¹⁵N-labeled imidazole, solid-state NMR studies have identified two distinct populations of imidazole molecules: one that is slowly reorienting and exchanging protons, and another that is fast reorienting and undergoing rapid proton exchange. acs.org The temperature dependence of the ¹⁵N NMR spectra, analyzed using a two-phase model, has allowed for the calculation of the tautomerization energies of imidazole within the cellulose matrix. acs.org

The table below summarizes key findings from ¹⁵N NMR studies on imidazole-based proton conductors.

| Material System | Key Findings from ¹⁵N NMR | Reference(s) |

| Crystalline Imidazole | Conduction mechanism does not involve reorientation of the imidazole ring. | capes.gov.bracs.orgresearchgate.net |

| Imidazole-doped Cellulose | Imidazole is located in an aqueous phase; proton exchange is coupled with water and facilitated by molecular reorientation. | researchgate.netacs.orgfu-berlin.de |

| Imidazole-doped Nanocrystalline Cellulose | Coexistence of slowly and rapidly exchanging imidazole molecules; tautomerization energies calculated. | acs.org |

| Imidazolium (B1220033) Methylphosphonate | Ring flip motion of the imidazole ring verified by variable temperature ¹³C and ¹⁵N NMR. | psu.edu |

Supramolecular Chemistry and Crystal Engineering with 15N-Labeled Imidazoles

In the fields of supramolecular chemistry and crystal engineering, ¹⁵N-labeled imidazoles are utilized to probe non-covalent interactions, such as hydrogen and halogen bonds, which are fundamental to the design and synthesis of novel crystalline materials. Solid-state NMR spectroscopy of ¹⁵N-labeled compounds provides a sensitive tool to characterize these interactions. researchgate.netresearchgate.net

For instance, in cocrystals involving imidazole derivatives, ¹⁵N NMR spectroscopy can definitively identify the protonation state of the imidazole and other nitrogen-containing molecules, which is crucial for understanding the nature of the intermolecular interactions. researchgate.net By comparing experimental ¹⁵N chemical shifts with those predicted by ab initio calculations based on X-ray crystal structures, researchers can gain detailed insights into the bonding environment of the nitrogen atoms. researchgate.net Subtle differences in ¹⁵N chemical shifts between different crystalline forms can be correlated with variations in the strength of halogen bonds. researchgate.net

The ability to use ¹⁵N labeling to distinguish between different nitrogen sites within a molecule is particularly valuable in complex systems. This has been demonstrated in studies of annulated imidazoles, where ¹⁵N labeling, in conjunction with the analysis of coupling constants, was used to determine the precise site of alkylation, a critical piece of information for controlling the structure of the resulting supramolecular assembly. rsc.orgresearchgate.net

Catalysis and Organocatalysis Studies

Role of 15N-Labeled Imidazole in Elucidating Catalytic Cycles and Mechanisms